molecular formula C5H2ClFIN B14004504 2-Chloro-6-fluoro-3-iodopyridine

2-Chloro-6-fluoro-3-iodopyridine

Cat. No.: B14004504
M. Wt: 257.43 g/mol
InChI Key: DCYSVBWIDVGLRA-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2ClFIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 6, and 3 are replaced by chlorine, fluorine, and iodine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a pyridine ring, chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination is often carried out using iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-6-fluoro-3-iodopyridine, while Suzuki coupling with phenylboronic acid can produce 2-chloro-6-fluoro-3-phenylpyridine .

Scientific Research Applications

2-Chloro-6-fluoro-3-iodopyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-iodopyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding interactions. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 2-Chloro-3-fluoropyridine
  • 2-Chloro-6-iodopyridine
  • 3-Chloro-6-fluoropyridine

Comparison: Compared to these similar compounds, 2-Chloro-6-fluoro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern can result in distinct chemical properties and reactivity. For instance, the combination of chlorine, fluorine, and iodine can influence the compound’s electron density distribution, making it a versatile intermediate for various synthetic transformations .

Properties

Molecular Formula

C5H2ClFIN

Molecular Weight

257.43 g/mol

IUPAC Name

2-chloro-6-fluoro-3-iodopyridine

InChI

InChI=1S/C5H2ClFIN/c6-5-3(8)1-2-4(7)9-5/h1-2H

InChI Key

DCYSVBWIDVGLRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)Cl)F

Origin of Product

United States

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